molecular formula C5H4N2 B1296708 1H-Pyrrole-3-carbonitrile CAS No. 7126-38-7

1H-Pyrrole-3-carbonitrile

Cat. No. B1296708
CAS RN: 7126-38-7
M. Wt: 92.1 g/mol
InChI Key: PCYWMDGJYQAMCR-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile is a chemical compound with the molecular formula C5H4N2 . It is used in various scientific and industrial research .


Synthesis Analysis

The synthesis of 1H-Pyrrole-3-carbonitrile derivatives involves various chemical reactions. For instance, the Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines . The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-3-carbonitrile is based on a five-membered ring with the formula C5H4N2 . The structure of this compound and its derivatives has been studied using X-ray crystallography .


Chemical Reactions Analysis

1H-Pyrrole-3-carbonitrile and its derivatives have been found to participate in various chemical reactions. For example, they have been used as potential STING agonists in the treatment of various cancers and infectious diseases .


Physical And Chemical Properties Analysis

1H-Pyrrole-3-carbonitrile has a molecular weight of 92.099, a density of 1.2±0.1 g/cm3, a boiling point of 252.3±13.0 °C at 760 mmHg, and a melting point of 56-56.5°C .

Scientific Research Applications

STING Receptor Agonists in Immunotherapy

1H-Pyrrole-3-carbonitrile: derivatives have been identified as potent agonists of the STING (Stimulator of Interferon Genes) receptor . These compounds can enhance the body’s immune response against cancer by activating the STING pathway in immune cells. This activation leads to the production of interferons and other cytokines, which can boost the immune system’s ability to detect and destroy cancer cells.

Safety and Hazards

When handling 1H-Pyrrole-3-carbonitrile, it is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Future research on 1H-Pyrrole-3-carbonitrile and its derivatives could focus on their potential as STING agonists for the treatment of various cancers and infectious diseases . Further studies could also explore the synthesis, structural modification, structure-activity relationship, and action mechanism of arylpyrroles .

properties

IUPAC Name

1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYWMDGJYQAMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340358
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7126-38-7
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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